Cas no 876708-01-9 (Nucleoside-Analog-2)

Nucleoside-Analog-2 structure
Nucleoside-Analog-2 structure
Nom du produit:Nucleoside-Analog-2
Numéro CAS:876708-01-9
Le MF:C9H11N5O6
Mégawatts:285.213541269302
CID:2601811
PubChem ID:25185460

Nucleoside-Analog-2 Propriétés chimiques et physiques

Nom et identifiant

    • Nucleoside-Analog-2
    • 2,4(1H,3H)-PyriMidinedione, 1-(4-C-azido-β-D-arabinofuranosyl)- (9CI)
    • 1-(4-C-Azido-β-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione (ACI)
    • A-D-arabinofuranosyl)- 9CI
    • SCHEMBL14188206
    • NCGC00485878-01
    • HY-77652
    • DA-66273
    • AKOS040744325
    • 1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
    • 2,4(1H,3H)-Pyrimidinedione, 1-(4-C-azido-
    • MS-24061
    • 1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 876708-01-9
    • BKB70801
    • CS-M1996
    • 2,4(1H,3H)-PyriMidinedione, 1-(4-C-azido-beta-D-arabinofuranosyl)- (9CI)
    • F85166
    • Piscine à noyau: 1S/C9H11N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h1-2,5-7,15,17-18H,3H2,(H,11,16,19)/t5-,6-,7+,9+/m0/s1
    • La clé Inchi: FHPJZSIIXUQGQE-XZMZPDFPSA-N
    • Sourire: N([C@]1([C@@H](O)[C@H](O)[C@H](N2C=CC(=O)NC2=O)O1)CO)=[N+]=[N-]

Propriétés calculées

  • Qualité précise: 285.07093309g/mol
  • Masse isotopique unique: 285.07093309g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 4
  • Nombre de récepteurs de liaison hydrogène: 10
  • Comptage des atomes lourds: 20
  • Nombre de liaisons rotatives: 3
  • Complexité: 517
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 4
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 1
  • Le xlogp3: -1.5
  • Surface topologique des pôles: 134Ų

Nucleoside-Analog-2 Informations de sécurité

  • Conditions de stockage:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Nucleoside-Analog-2 PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
DC Chemicals
DC24006-100 mg
Nucleoside-Analog-2
876708-01-9 >98%
100mg
$1680.0 2022-02-28
ChemScence
CS-4161-100mg
Nucleoside-Analog-2
876708-01-9
100mg
$2520.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce52160-50mg
Nucleoside-Analog-2
876708-01-9 98%
50mg
¥13374.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N24040-10mg
Nucleoside-Analog-2
876708-01-9
10mg
¥8122.0 2021-09-08
MedChemExpress
HY-77652-100mg
Nucleoside-Analog-2
876708-01-9
100mg
¥21000 2023-08-31
MedChemExpress
HY-77652-10mM*1mLinWater
Nucleoside-Analog-2
876708-01-9
10mM*1mLinWater
¥3660 2022-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N876848-5mg
Nucleoside-Analog-2
876708-01-9 98%
5mg
¥3,591.00 2022-01-13
MedChemExpress
HY-77652-10mM*1 mL in DMSO
Nucleoside-Analog-2
876708-01-9
10mM*1 mL in DMSO
¥3660 2023-08-31
A2B Chem LLC
AH85138-10mg
2,4(1H,3H)-PyriMidinedione, 1-(4-C-azido-β-D-arabinofuranosyl)- (9CI)
876708-01-9
10mg
$515.00 2024-04-19
A2B Chem LLC
AH85138-25mg
2,4(1H,3H)-PyriMidinedione, 1-(4-C-azido-β-D-arabinofuranosyl)- (9CI)
876708-01-9
25mg
$995.00 2024-04-19

Nucleoside-Analog-2 Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, rt
1.2 Reagents: Amberlyst 15 ;  acidified
Référence
The Design, Synthesis, and Antiviral Activity of 4'-Azidocytidine Analogues against Hepatitis C Virus Replication: The Discovery of 4'-Azidoarabinocytidine
Smith, David B.; et al, Journal of Medicinal Chemistry, 2009, 52(1), 219-223

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Diphenyl carbonate ,  Sodium bicarbonate Solvents: Dimethylformamide ;  14 h, 100 °C; 100 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, rt
2.2 Reagents: Amberlyst 15 ;  acidified
Référence
The Design, Synthesis, and Antiviral Activity of 4'-Azidocytidine Analogues against Hepatitis C Virus Replication: The Discovery of 4'-Azidoarabinocytidine
Smith, David B.; et al, Journal of Medicinal Chemistry, 2009, 52(1), 219-223

Nucleoside-Analog-2 Raw materials

Nucleoside-Analog-2 Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:876708-01-9)Nucleoside-Analog-2
A1040111
Pureté:99%/99%/99%/99%
Quantité:2mg/5mg/10mg/25mg
Prix ($):211.0/421.0/602.0/1204.0